Gamithromycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamithromycin ist ein Makrolid-Antibiotikum, das hauptsächlich in der Veterinärmedizin eingesetzt wird. Es wird unter dem Markennamen Zactran verkauft und zur Behandlung von Atemwegserkrankungen bei Rindern, Schweinen und Schafen eingesetzt . This compound ist ein 7a-Azalid, eine Unterklasse der Makrolide, die sich durch ein in den Makrolidring eingebautes Stickstoffatom auszeichnet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von this compound umfasst mehrere Schritte, die von Erythromycin A ausgehen. Der Syntheseweg umfasst die folgenden Schritte :
Synthese von 9(E)-9-Desoxy-9-oxyiminoerythromycin A: aus Erythromycin A.
Umwandlung in 9(Z)-9-Desoxy-9-oxyiminoerythromycin A: .
Bildung von 9-Desoxy-12-Desoxy-9,12-Epoxy-8a,9-Didehydro-8a-Aza-8a-Homoerythromycin A: .
Synthese von 9-Desoxy-8a-Aza-8a-Homoerythromycin A: .
Endgültige Umwandlung in this compound: .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Herstellung einer Injektionslösung. Eine Methode umfasst das Auflösen von this compound in Wasser für Injektionen zusammen mit Vitamin C, um die Löslichkeit und Stabilität zu verbessern . Eine andere Methode beinhaltet die Verwendung von Phosphorsäure und Natriumbisulfit im Herstellungsprozess .
Wissenschaftliche Forschungsanwendungen
Gamithromycin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter :
Chemie: Wird als Modellverbindung zur Untersuchung von Makrolid-Antibiotika und deren chemischen Eigenschaften verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die bakterielle Proteinsynthese und seine Rolle als antibakterielles Mittel.
Medizin: Wird in der Veterinärmedizin zur Behandlung von Atemwegserkrankungen bei Nutztieren eingesetzt.
Industrie: Wird bei der Entwicklung von Tierarzneimitteln und Formulierungen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die 23S-ribosomale RNA der bakteriellen 50S-ribosomalen Untereinheit bindet . Diese Bindung hemmt die bakterielle Proteinsynthese, indem sie die Transpeptidations- und Translokationsschritte der Proteinsynthese verhindert . Die Hemmung der Proteinsynthese führt letztendlich zum Absterben der Bakterienzellen.
Biochemische Analyse
Biochemical Properties
Gamithromycin plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the bacterial ribosome, specifically binding to the 50S subunit, thereby preventing the translocation of peptides during translation . This interaction disrupts the synthesis of essential proteins, leading to bacterial cell death. This compound has been shown to interact with various enzymes and proteins involved in bacterial metabolism, including those responsible for cell wall synthesis and energy production .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. In mammalian cells, this compound has been observed to modulate immune responses by affecting cytokine production and reducing inflammation . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall antimicrobial and immunomodulatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the bacterial ribosome, specifically the 50S subunit. This binding inhibits the translocation of peptides during translation, effectively halting protein synthesis . Additionally, this compound has been shown to inhibit the activity of certain bacterial enzymes, further disrupting cellular processes and leading to bacterial cell death . The compound also affects gene expression by modulating the transcription of genes involved in bacterial metabolism and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits rapid absorption and distribution within the body, with peak plasma concentrations occurring within 30 to 60 minutes after administration . Over time, this compound is metabolized and degraded, with a half-life of approximately 31.5 hours in rabbits . Long-term studies have shown that this compound maintains its antimicrobial activity for extended periods, although its efficacy may decrease with prolonged exposure due to the development of bacterial resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In cattle, a single subcutaneous dose of 6 mg/kg body weight has been shown to achieve therapeutic concentrations in plasma and effectively treat respiratory infections . Higher doses may lead to increased efficacy but also pose a risk of toxic or adverse effects, such as gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, with doses below 1 mg/kg being insufficient to achieve therapeutic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those responsible for its absorption, distribution, metabolism, and excretion. The compound is well absorbed and fully bioavailable after subcutaneous administration . It undergoes hepatic metabolism, with enzymes such as cytochrome P450 playing a role in its biotransformation . This compound is primarily excreted via the bile, with a small fraction being eliminated through the urine . The compound’s metabolism affects its overall pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile .
Transport and Distribution
This compound is rapidly transported and distributed within cells and tissues. It exhibits high subcutaneous bioavailability and low plasma protein binding, allowing for efficient distribution to target sites . The compound is transported across cell membranes via passive diffusion and interacts with various transporters and binding proteins . This compound’s distribution is influenced by factors such as tissue perfusion, pH, and the presence of binding proteins, which affect its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antimicrobial effects by binding to the bacterial ribosome . The compound’s activity is influenced by its ability to penetrate bacterial cells and reach its target site. Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of gamithromycin involves several steps starting from erythromycin A. The synthetic route includes the following steps :
Synthesis of 9(E)-9-deoxy-9-oxyiminoerythromycin A: from erythromycin A.
Conversion to 9(Z)-9-deoxy-9-oxyiminoerythromycin A: .
Formation of 9-deoxy-12-deoxy-9,12-epoxy-8a,9-didehydro-8a-aza-8a-homoerythromycin A: .
Synthesis of 9-deoxy-8a-aza-8a-homoerythromycin A: .
Final conversion to this compound: .
Industrial Production Methods
The industrial production of this compound involves the preparation of an injection solution. One method includes dissolving this compound in water for injection along with vitamin C to improve solubility and stability . Another method involves using phosphoric acid and sodium bisulfite in the preparation process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Gamithromycin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Je nach gewünschter Substitution können verschiedene Nukleophile und Elektrophile verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung hydroxylierter Derivate führen, während Reduktion desoxygenierte Verbindungen erzeugen kann.
Wirkmechanismus
Gamithromycin exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit . This binding inhibits bacterial protein synthesis by preventing the transpeptidation and translocation steps of protein synthesis . The inhibition of protein synthesis ultimately leads to the death of the bacterial cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Azithromycin: Ein weiteres Makrolid-Antibiotikum mit einem ähnlichen Wirkmechanismus, das jedoch hauptsächlich in der Humanmedizin eingesetzt wird.
Tulathromycin: Ein Makrolid-Antibiotikum, das in der Veterinärmedizin eingesetzt wird und ein ähnliches Wirkungsspektrum aufweist.
Tylosin: Ein weiteres veterinäres Makrolid-Antibiotikum mit ähnlichen Anwendungen und Eigenschaften.
Einzigartigkeit
Gamithromycin ist aufgrund seiner spezifischen Struktur als 7a-Azalid einzigartig, was ihm besondere pharmakokinetische Eigenschaften und ein breites Wirkungsspektrum gegen Atemwegserreger bei Nutztieren verleiht .
Eigenschaften
CAS-Nummer |
145435-72-9 |
---|---|
Molekularformel |
C40H76N2O12 |
Molekulargewicht |
777.0 g/mol |
IUPAC-Name |
(3S,4R,5S,8R,10R,11R,12S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one |
InChI |
InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22-,23+,24+,25-,26+,27-,28-,29?,30-,31+,32?,33+,34-,35+,37-,38+,39+,40+/m0/s1 |
InChI-Schlüssel |
VWAMTBXLZPEDQO-XBYDMGORSA-N |
SMILES |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
Isomerische SMILES |
CCCN1C[C@@H]([C@H]([C@](C(OC(=O)[C@@H](C([C@@H]([C@H]([C@](C[C@H]1C)(C)O)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)CC)(C)O)O)C |
Kanonische SMILES |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Gamithromycin; GAM, ML-1709460; ML 1709460; ML1709460; |
Herkunft des Produkts |
United States |
Q1: What is the mechanism of action of gamithromycin?
A1: this compound exerts its antimicrobial effect by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. [, , , ] This action can be either bacteriostatic or bactericidal depending on the bacterial species, concentration of the drug, and other factors. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, they identify this compound as a semi-synthetic azalide macrolide. A search in chemical databases reveals the molecular formula to be C45H81N3O15 and the molecular weight to be 896.1 g/mol.
Q3: Are there any known compatibility issues with this compound formulations?
A3: One study mentions that the intramuscular administration of this compound can lead to severe local lesions, potentially due to the hyperosmolality of the injected solution. [] This highlights the importance of considering material compatibility in this compound formulations.
Q4: What is the bioavailability of this compound after subcutaneous administration in cattle?
A4: this compound exhibits high bioavailability after subcutaneous administration in cattle, ranging from 97.6% to 112%. []
Q5: How does this compound distribute in the body after administration?
A5: this compound demonstrates rapid and extensive distribution into various tissues, particularly lung tissue, where concentrations are significantly higher than in plasma. [, , , ] It also accumulates in phagocytic cells like neutrophils and bronchoalveolar lavage cells. [, , ]
Q6: What is the terminal half-life of this compound in different biological compartments?
A6: The terminal half-life varies depending on the compartment:* Plasma: 39.1 - 72.6 hours [, , , ]* Epithelial Lining Fluid (PELF): 50.6 - 63.6 hours [, , ]* Blood Neutrophils: 78.6 hours []* Bronchoalveolar Lavage (BAL) Cells: 70.3 - 125 hours [, , ]
Q7: What is the relationship between this compound exposure and treatment success?
A7: Research suggests a positive correlation between higher this compound exposure, in terms of concentration and duration, and positive treatment outcomes for bovine respiratory diseases. [] Specifically, higher PELF AUC0-24/MIC ratios for Pasteurella multocida were linked to treatment success. []
Q8: What is the in vitro activity of this compound against common bovine respiratory pathogens?
A8: this compound shows activity against Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni, key bacterial pathogens implicated in bovine respiratory disease. [, , , , , ]
Q9: Has the efficacy of this compound against Streptococcus suis been investigated?
A9: Yes, a study found the AUC/MIC ratio to be a reliable predictor of this compound activity against Streptococcus suis in piglets. [] It also identified serum AUC24h/MIC targets for achieving stasis and various levels of bacterial kill. []
Q10: What animal models have been used to study this compound's efficacy?
A10: Several animal models have been employed, including:* Neutropenic murine lung infection model for Pasteurella multocida [, ]* Bovine Mannheimia haemolytica challenge model [] * Piglet model for Bordetella bronchiseptica-associated respiratory disease []
Q11: Are there field studies assessing the efficacy of this compound against naturally occurring bovine respiratory disease?
A11: Yes, multiple field studies have been conducted, evaluating this compound's efficacy in treating and controlling naturally occurring BRD in feedlot cattle. [, , , , ] These studies often compare this compound to other commonly used antimicrobials.
Q12: Is there evidence of resistance development to this compound?
A12: While not extensively discussed in the provided abstracts, one study indicated that the MIC of this compound for macrolide-resistant Rhodococcus equi isolates was significantly higher than for macrolide-susceptible isolates. [] This highlights the potential for cross-resistance with other macrolides and emphasizes the importance of monitoring resistance development.
Q13: What are the preferred routes of administration for this compound?
A13: While this compound is marketed for intramuscular administration, studies in foals suggest intravenous bolus injection as a safer and better-tolerated alternative, as it avoids severe local reactions associated with the intramuscular route. [, ] Subcutaneous injection is also commonly employed in cattle. [, , , , , ]
Q14: What analytical methods are used to quantify this compound in biological samples?
A14: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used technique for quantifying this compound concentrations in various biological matrices, including plasma, lung tissue, and bronchoalveolar lavage fluid. [, , , , , ]
Q15: Have any methods been developed for specifically detecting this compound-related substances?
A15: Yes, a high-performance liquid chromatography (HPLC) method utilizing a C18 chromatographic column and a UV detector has been developed for detecting and quantifying this compound-related substances. [] This method is crucial for controlling the quality of this compound products and ensuring their safety and efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.